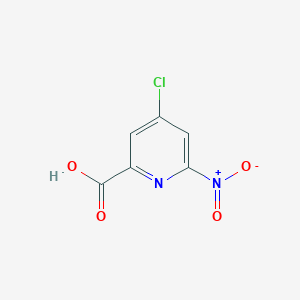
4-Chloro-6-nitropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-nitropicolinic acid is an organic compound belonging to the class of picolinic acids It is characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitropicolinic acid typically involves nitration and chlorination reactions. One common method is the nitration of picolinic acid followed by chlorination. The nitration is usually carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-nitropicolinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of picolinic acid.
Reduction: Various reduced forms of the compound.
Substitution: Substituted picolinic acid derivatives with different functional groups.
Scientific Research Applications
4-Chloro-6-nitropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitropicolinic acid involves its interaction with specific molecular targets. The nitro group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitropicolinic acid
- 6-Chloropicolinic acid
- 5-Nitropicolinic acid
Comparison and Uniqueness
4-Chloro-6-nitropicolinic acid is unique due to the simultaneous presence of both chlorine and nitro groups on the pyridine ring. This dual substitution imparts distinct chemical properties and reactivity compared to other picolinic acid derivatives. The combination of these functional groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C6H3ClN2O4 |
|---|---|
Molecular Weight |
202.55 g/mol |
IUPAC Name |
4-chloro-6-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-3-1-4(6(10)11)8-5(2-3)9(12)13/h1-2H,(H,10,11) |
InChI Key |
ZSCYJDMXFRUNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















